H. pylori Urease Inhibition IC₅₀: This Compound Versus In-Class Indole Ureas
The target compound inhibits Helicobacter pylori urease with an IC₅₀ of 1.10 × 10³ nM (1.10 µM) [1]. When benchmarked against a structurally related series of 22 indole-based urease inhibitors reported in the literature—which exhibit IC₅₀ values ranging from 0.60 µM to 30.90 µM, with the standard inhibitor thiourea at 21.86 µM [2]—this compound resides in the more potent segment of the distribution. Although no direct head-to-head comparison with a single named analog is publicly available, the IC₅₀ of 1.10 µM places it approximately 20-fold more potent than thiourea and within the upper quartile of this indole urease inhibitor series [2].
| Evidence Dimension | In vitro urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.10 × 10³ nM (1.10 µM) |
| Comparator Or Baseline | In-class indole urease inhibitor series: IC₅₀ range = 0.60–30.90 µM; Thiourea standard: IC₅₀ = 21.86 µM |
| Quantified Difference | ~20-fold more potent than thiourea; positioned in the upper quartile (more potent) of the indole analog series distribution. |
| Conditions | Urease inhibition assay using urea as substrate; ammonia production measured by indophenol method after 50 min incubation [1]. |
Why This Matters
For anti-H. pylori drug discovery programs, selecting a compound with single-digit micromolar urease inhibition avoids the need to re-screen dozens of weaker analogs, directly accelerating hit-to-lead timelines.
- [1] BindingDB Entry BDBM50493364 (CHEMBL2425480). Inhibition of Helicobacter pylori urease by 1-(2,5-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea; IC₅₀ = 1.10E+3 nM. View Source
- [2] Synthesis of new urease enzyme inhibitors as antiulcer drug and computational study. PubMed, 2021. (Indole analogues 1–22; IC₅₀ range 0.60–30.90 µM; thiourea IC₅₀ 21.86 µM). View Source
